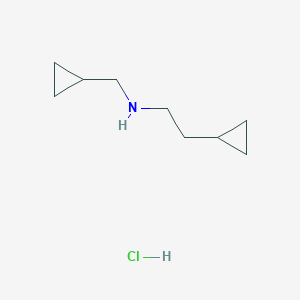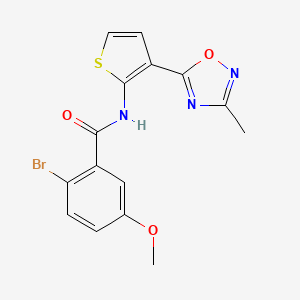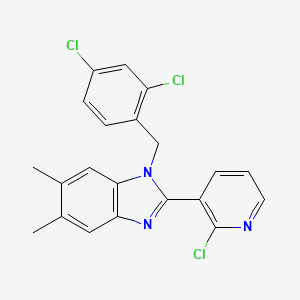
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with chlorinated pyridinyl and benzyl groups, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to electrophilic substitution reactions to introduce the 2-chloro-3-pyridinyl and 2,4-dichlorobenzyl groups. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Methylation: The final step involves the methylation of the benzimidazole ring to introduce the 5,6-dimethyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyridinyl ring.
Substitution: The chlorinated positions on the pyridinyl and benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the chlorinated positions.
科学研究应用
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole: Lacks the 5,6-dimethyl groups, which may affect its chemical properties and biological activity.
2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5-methyl-1H-1,3-benzimidazole: Contains only one methyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both 5,6-dimethyl groups and the specific chlorinated substituents in 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole contributes to its unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential efficacy in various applications.
属性
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3N3/c1-12-8-18-19(9-13(12)2)27(11-14-5-6-15(22)10-17(14)23)21(26-18)16-4-3-7-25-20(16)24/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDZQJFTCWBTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2867451.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)
![4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2867453.png)
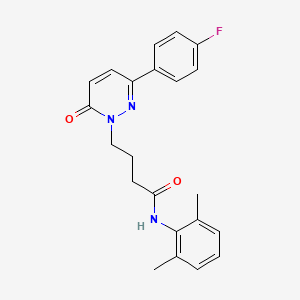

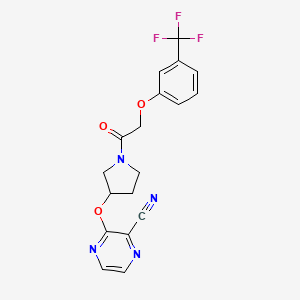
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2867460.png)
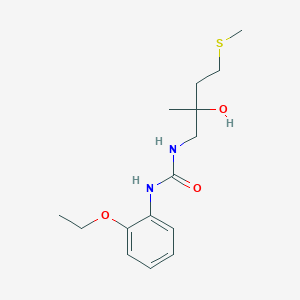
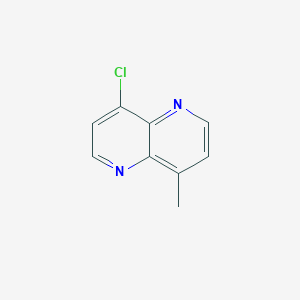
![ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2867466.png)
![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)

